Pimasertib

Descripción general

Descripción

Pimasertib is a selective oral inhibitor of mitogen-activated protein kinases 1 and 2 (MEK1/2) . It is designed to target specific signaling pathways involved in cancer progression.

Chemical Reactions Analysis

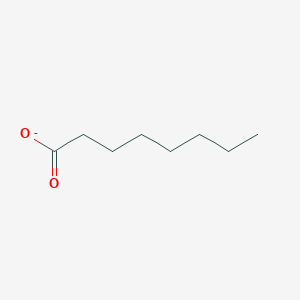

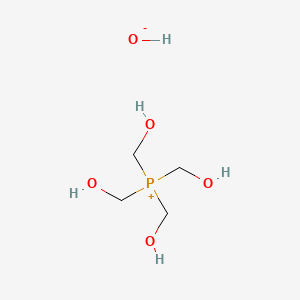

The chemical reactions involving Pimasertib primarily occur during its metabolism. Notably, Pimasertib undergoes unique metabolic pathways , including conjugation with phosphoethanolamine . These reactions influence its pharmacokinetics and bioavailability.

Aplicaciones Científicas De Investigación

Pharmacokinetics

Pimasertib is orally bioavailable in cancer patients, but it undergoes faster clearance with a short elimination half-life . This pharmacokinetic profile has implications for dosing schedules and may affect the drug’s efficacy .

Combination Therapies

There have been case studies on the possible utilization of Pimasertib in combination therapies with other approved drugs . However, the development of Pimasertib appears to have been stalled due to the occurrence of toxicity .

Biomarker Analysis

In a study, values and changes over time in the pharmacodynamic biomarker phosphorylated ERK (pERK) were assessed . pERK inhibition was used as a marker of MEK activity .

Dose Optimization

There is a need to identify the optimal dose and the dosing regimen of Pimasertib to provide a balance between safety and efficacy when combined with approved therapies .

Targeted Therapy

Pimasertib belongs to the growing family of mitogen-activated protein kinase (MEK1/2) inhibitors undergoing clinical development for various cancer indications . The inhibition of MEK1/2 is considered an important therapeutic target for oncology indications .

Propiedades

IUPAC Name |

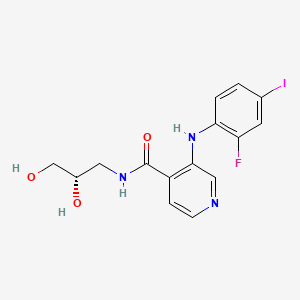

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUAUNHCRHHYNE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FIN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152870 | |

| Record name | AS 703026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pimasertib | |

CAS RN |

1204531-26-9, 1236699-92-5 | |

| Record name | AS 703026 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AS 703026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary target of Pimasertib and how does it interact with this target?

A1: Pimasertib is a highly selective, allosteric, non-competitive inhibitor of both MEK1 and MEK2 kinases. [, , , , ] It binds to an allosteric site on these kinases, preventing their activation and subsequent phosphorylation of downstream effector proteins, extracellular signal-regulated kinases 1 and 2 (ERK1/2). [, , , , ]

Q2: What are the downstream consequences of inhibiting MEK1/2 with Pimasertib?

A2: By inhibiting MEK1/2, Pimasertib effectively blocks the phosphorylation of ERK1/2. [, , , , ] This inhibition disrupts the RAS/RAF/MEK/ERK signaling cascade, a critical pathway involved in cell proliferation, differentiation, and survival, ultimately leading to decreased tumor growth and, in some cases, apoptosis. [, , , , ]

Q3: What preclinical models have demonstrated the antitumor activity of Pimasertib?

A3: Pimasertib has demonstrated promising antitumor activity in various preclinical models, including xenograft models of pancreatic cancer, [, , ] melanoma, [, , ] lung cancer, [] colorectal cancer, [, , , ] and B-cell lymphomas. [, ]

Q4: Has Pimasertib shown efficacy in combination with other anti-cancer agents in preclinical settings?

A4: Yes, preclinical studies have shown synergistic effects when Pimasertib is combined with other targeted therapies. These include:

- PI3K inhibitors (e.g., idelalisib): Enhanced antitumor activity observed in lymphoma models. [, ]

- BTK inhibitors (e.g., ibrutinib): Synergistic effects observed in lymphoma models, particularly in diffuse large B-cell lymphoma (DLBCL). [, ]

- Hypoxia-activated prodrugs (e.g., TH-302, evofosfamide): Promising activity observed in pancreatic and ovarian cancer models, particularly those with impaired DNA repair mechanisms. [, ]

- Gemcitabine: Synergistic activity observed in pancreatic cancer models, attributed to Pimasertib's ability to downregulate ribonucleotide reductase subunit 1 (RRM1), a protein associated with gemcitabine resistance. [, , , ]

- PARP inhibitors (e.g., olaparib): Enhanced DNA damage and increased apoptosis observed in ovarian and pancreatic cancer cell lines, especially under hypoxic conditions. []

Q5: What is the absolute bioavailability of Pimasertib?

A5: Following oral administration, Pimasertib exhibits an absolute bioavailability of 73%, suggesting favorable absorption from the gastrointestinal tract. [, ]

Q6: How is Pimasertib metabolized and eliminated from the body?

A6: Pimasertib undergoes extensive metabolism, primarily through oxidation and conjugation reactions. [] A unique metabolic pathway for Pimasertib involves conjugation with phosphoethanolamine, a feature not commonly observed with other drugs. [] The majority of the drug-related material is excreted in urine (52.8%) and feces (30.7%), primarily as metabolites. []

Q7: Have any clinical trials investigated the safety and efficacy of Pimasertib?

A7: Yes, several clinical trials have evaluated Pimasertib in various cancer types. Key findings include:

- Phase I/II trial in metastatic pancreatic cancer: In combination with gemcitabine, Pimasertib did not demonstrate a significant improvement in progression-free survival or overall survival compared to gemcitabine alone. []

- Phase II trial in NRAS-mutated melanoma: Pimasertib significantly improved progression-free survival compared to dacarbazine. []

- Phase Ib trial in combination with SAR245409 (PI3K/mTOR inhibitor): The combination was found to be feasible and showed early signals of activity in patients with advanced solid tumors. [, ]

Q8: Have any resistance mechanisms to Pimasertib been identified?

A8: While Pimasertib shows promise, preclinical studies have identified potential resistance mechanisms, including:

- Upregulation of anti-apoptotic proteins: Increased levels of myeloid cell leukemia 1 (Mcl-1) have been associated with resistance to MEK inhibitors, including Pimasertib, in triple-negative breast cancer models. [, ]

- Metabolic reprogramming: Upregulation of mitochondrial uncoupling proteins and a shift towards glycolysis have been observed in MEK inhibitor-resistant breast cancer cells. []

Q9: What are potential strategies to overcome resistance to MEK inhibitors like Pimasertib?

A9: Ongoing research is exploring various approaches to overcome resistance, including:

- Combination therapies: Combining Pimasertib with drugs that target resistance mechanisms, such as Mcl-1 inhibitors or glycolysis inhibitors, is a promising strategy. [, ]

- Vertical pathway inhibition: Concomitant inhibition of MEK and other components of the MAPK pathway, such as RAF, may enhance efficacy and potentially overcome resistance. [, ]

- Identification of predictive biomarkers: Understanding which patients are most likely to benefit from Pimasertib, based on specific tumor characteristics or biomarkers, is crucial for maximizing its clinical utility. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![16-[4-(2,4-Dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1194183.png)

![(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B1194198.png)